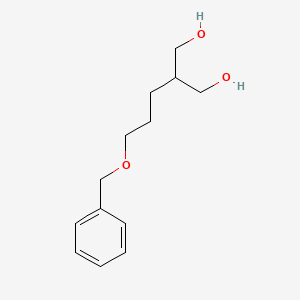

2-(3-(Benzyloxy)propyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxypropyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c14-9-13(10-15)7-4-8-16-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJFSQQRBRPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Pathways of 2 3 Benzyloxy Propyl Propane 1,3 Diol

Chemical Transformations of the Primary Hydroxyl Functionalities

The two primary hydroxyl groups located at the C-1 and C-3 positions of the propane-1,3-diol backbone are key sites for chemical modification. Their reactivity is characteristic of primary alcohols, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions at C-1 and C-3

The primary hydroxyl groups of 2-(3-(benzyloxy)propyl)propane-1,3-diol can be readily converted into esters and ethers through well-established synthetic protocols. These reactions are fundamental for introducing a variety of functional groups and for protecting the hydroxyl groups during multi-step syntheses.

Esterification is typically achieved by reacting the diol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides, often in the presence of an acid catalyst or a base. chemguide.co.uk The reaction can be controlled to yield either the mono- or di-esterified product by adjusting the stoichiometry of the reagents. For instance, using one equivalent of an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) at low temperatures would favor the formation of the mono-ester. The use of excess acylating agent and elevated temperatures would lead to the corresponding di-ester.

Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form alkoxides, which then undergo nucleophilic substitution with an alkyl halide. organic-chemistry.org Similar to esterification, selective mono-etherification can be achieved by using a stoichiometric amount of base and alkylating agent. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Diesterification | Acetyl chloride (excess) | Pyridine | 2-(3-(Benzyloxy)propyl)propane-1,3-diyl diacetate |

| Monoesterification | Benzoyl chloride (1 eq.) | Triethylamine | 3-Hydroxy-2-(3-(benzyloxy)propyl)propyl benzoate |

| Dietherification | Methyl iodide (excess) | Sodium hydride | 1,3-Dimethoxy-2-(3-(benzyloxy)propyl)propane |

| Monoetherification | Ethyl bromide (1 eq.) | Potassium tert-butoxide | 1-(3-(Benzyloxy)propyl)-3-ethoxypropan-2-ol |

Oxidation Reactions to Corresponding Carbonyl Compounds and Carboxylic Acids

The primary hydroxyl groups can be oxidized to yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. chemistrysteps.com The selective oxidation to the dialdehyde (B1249045) can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM).

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically lead to the over-oxidation of the primary alcohols to the corresponding dicarboxylic acid, 2-(3-(benzyloxy)propyl)malonic acid. chemistrysteps.comwikipedia.org Controlling the reaction to isolate the intermediate dialdehyde can be challenging with these powerful oxidants.

Table 2: Oxidation Reactions of the Diol Moiety

| Target Product | Oxidizing Agent | Conditions |

|---|---|---|

| Dialdehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

| Dicarboxylic acid | Potassium permanganate (KMnO₄) | Basic solution, heat |

| Monoaldehyde | TEMPO/NaOCl | Biphasic system (DCM/water) |

Nucleophilic Substitution Reactions after Activation of Hydroxyl Groups

The hydroxyl groups are poor leaving groups for nucleophilic substitution reactions. Therefore, they must first be activated by converting them into a more labile functionality, such as a tosylate or a halide.

Activation as Tosylates: The diol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding ditosylate. nih.gov The tosylate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. Regioselective monotosylation of 1,3-diols can be achieved, which allows for the selective functionalization of one hydroxyl group. jchemlett.comresearchgate.net

Conversion to Dihalides: The hydroxyl groups can also be converted to halides using reagents like thionyl chloride (SOCl₂) for dichlorides or phosphorus tribromide (PBr₃) for dibromides. These dihalides are versatile intermediates for subsequent nucleophilic substitution reactions to introduce functionalities such as azides, cyanides, or thiols.

Table 3: Activation and Nucleophilic Substitution

| Reaction Step | Reagent | Product |

|---|---|---|

| Activation | p-Toluenesulfonyl chloride, Pyridine | 2-(3-(Benzyloxy)propyl)propane-1,3-diyl bis(4-methylbenzenesulfonate) |

| Substitution | Sodium azide (B81097) (NaN₃) | 1,3-Diazido-2-(3-(benzyloxy)propyl)propane |

| Activation | Thionyl chloride (SOCl₂) | 1,3-Dichloro-2-(3-(benzyloxy)propyl)propane |

| Substitution | Potassium cyanide (KCN) | 2-(3-(Benzyloxy)propyl)pentanedinitrile |

Modifications and Transformations of the Benzyloxy Ether Moiety

The benzyloxy ether portion of the molecule offers another site for chemical modification, either through cleavage of the ether linkage or by functionalization of the aromatic phenyl ring.

Selective Hydrogenolysis and Deprotection of the Benzyl (B1604629) Ether

The benzyl ether group is a widely used protecting group for alcohols because it is stable under many reaction conditions but can be readily removed when desired. organic-chemistry.org The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. jk-sci.comambeed.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction is typically clean and high-yielding, producing the corresponding triol, 2-(3-hydroxypropyl)propane-1,3-diol, and toluene (B28343) as a byproduct. acsgcipr.org This method is generally mild and chemoselective, leaving other functional groups like esters or halides intact under controlled conditions. researchgate.net

Table 4: Deprotection of the Benzyl Ether

| Reaction | Reagents | Product | Byproduct |

|---|---|---|---|

| Hydrogenolysis | H₂, 10% Pd/C | 2-(3-Hydroxypropyl)propane-1,3-diol | Toluene |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | 2-(3-Hydroxypropyl)propane-1,3-diol | Toluene |

Functionalization Reactions of the Phenyl Ring Component

The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The benzyloxy group (-OCH₂Ph) is an activating, ortho-, para-directing group. organicchemistrytutor.com This is due to the electron-donating resonance effect of the ether oxygen, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. libretexts.orglibretexts.org

Nitration: The phenyl ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) primarily at the ortho and para positions. wikipedia.org The reaction conditions can be controlled to favor mononitration.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring via electrophilic aromatic substitution using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com This will also yield a mixture of ortho and para substituted products.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can be performed to introduce alkyl or acyl groups, respectively. libretexts.orgmasterorganicchemistry.com For example, reacting the compound with an acyl chloride in the presence of a Lewis acid like aluminum chloride would result in the formation of ortho- and para-acylated products. researchgate.net

Table 5: Functionalization of the Phenyl Ring

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-(4-Nitrobenzyloxy)propyl)propane-1,3-diol |

| Bromination | Br₂, FeBr₃ | 2-(3-(4-Bromobenzyloxy)propyl)propane-1,3-diol |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-(3-(4-Acetylbenzyloxy)propyl)propane-1,3-diol |

Applications of 2 3 Benzyloxy Propyl Propane 1,3 Diol As a Chemical Building Block

Intermediate in the Total Synthesis of Natural Products

There are no currently available scientific reports detailing the use of 2-(3-(Benzyloxy)propyl)propane-1,3-diol as a key intermediate in the total synthesis of any known natural products. While propanediol (B1597323) scaffolds are common in natural product synthesis, the specific substitution pattern of this compound has not been featured in published synthetic routes.

Precursor for Advanced Pharmaceutical Intermediates and Analogues

An extensive search of the pharmaceutical and chemical literature did not yield any instances of this compound being utilized as a precursor for the synthesis of advanced pharmaceutical intermediates or analogues, excluding direct drug applications. While related propanediol structures are known to be part of various pharmaceutically relevant scaffolds, the specific contribution of this compound is not documented.

Scaffold for the Development of Novel Organic Reagents and Ligands

The development of novel organic reagents and ligands is a dynamic area of chemical research. However, there is no published literature to indicate that this compound has been specifically employed as a foundational scaffold for creating new reagents or ligands for catalytic or other applications.

Component in the Synthesis of Functional Polymeric Materials

The synthesis of functional polymers often incorporates diol monomers to impart specific properties to the resulting material. Despite the potential for the two hydroxyl groups of this compound to be used in polymerization reactions, there are no studies reporting its incorporation into any functional polymeric materials.

Model Compound for Mechanistic Investigations in Organic Reaction Development

The unique structure of a molecule can sometimes be exploited to study the mechanism of a chemical reaction. At present, there is no evidence in the scientific literature of this compound being used as a model compound to investigate the mechanisms of any organic reactions.

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3-(Benzyloxy)propyl)propane-1,3-diol, providing insights into its atomic connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) would likely produce a singlet at approximately δ 4.5 ppm. The protons of the propyl chain and the diol backbone would exhibit more complex splitting patterns and chemical shifts, which can be predicted based on their neighboring groups.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the δ 127-138 ppm region, while the benzylic carbon would be expected around δ 73 ppm. The carbons of the propanediol (B1597323) and propyl moieties would appear in the aliphatic region of the spectrum. For instance, data for the related compound 1,3-propanediol (B51772) shows signals at approximately 34.9 ppm (C2) and 59.8 ppm (C1 & C3) researchgate.net.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | m |

| Benzylic (-CH₂-Ph) | ~4.5 | s |

| Hydroxyl (-OH) | Variable | br s |

| Diol Methylene (B1212753) (-CH₂-OH) | ~3.6-3.8 | m |

| Propyl Methylene (-O-CH₂-) | ~3.4-3.5 | t |

| Propyl Methylene (-CH₂-CH₂-O-) | ~1.8-1.9 | m |

| Propyl Methylene (-CH-CH₂-CH₂-) | ~1.6-1.7 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-138 |

| Benzylic (-CH₂-Ph) | ~73 |

| Diol Methylene (-CH₂-OH) | ~63 |

| Propyl Methylene (-O-CH₂-) | ~70 |

| Propyl Methylene (-CH₂-CH₂-O-) | ~30 |

| Propyl Methylene (-CH-CH₂-CH₂-) | ~28 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities would produce strong bands in the 1000-1200 cm⁻¹ range. For comparison, the IR spectrum of the parent 1,3-propanediol shows characteristic absorptions for its hydroxyl and alkane moieties. nist.govchemicalbook.com

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would give a strong signal. The C-C backbone vibrations would also be readily observable.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₂₀O₃, which corresponds to a molecular weight of 224.30 g/mol . avantorsciences.combldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 224. A prominent fragment would likely be the benzyl cation [C₇H₇]⁺ at m/z 91, resulting from the cleavage of the benzylic ether bond. Other fragments would arise from the loss of water from the molecular ion and cleavage of the propyl and propanediol chains. For instance, mass spectral data for the trimethylsilyl (B98337) (TMS) derivative of 1,3-propanediol is well-documented and provides insight into the fragmentation of the propanediol backbone. nist.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could be used to enhance the abundance of the molecular ion peak.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 or C8 column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a gradient elution to ensure the separation of impurities with a wide range of polarities.

Detection could be achieved using a UV detector, set to a wavelength where the benzyl group absorbs, or a more universal detector like a refractive index (RI) detector researchgate.net or an evaporative light scattering detector (ELSD). For a related compound, (±)-3-benzyloxy-1,2-propanediol, HPLC has been used to establish a purity of ≥97.0%. sigmaaldrich.com A similar level of purity would be expected for high-quality research-grade this compound. A developed HPLC method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the hydroxyl groups, this compound may require derivatization, for example, by silylation, to increase its volatility and thermal stability, and to produce sharper chromatographic peaks.

The choice of GC column is critical, with polar phases like those based on polyethylene (B3416737) glycol or non-polar phases such as polydimethylsiloxane (B3030410) being potential options depending on the specific separation requirements. sigmaaldrich.com Coupling the GC to a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. This is particularly useful for identifying and quantifying impurities. Methodologies for the GC-MS analysis of other diols, such as 1,2-propanediol and 2,3-butanediol, have been established and involve extraction followed by direct GC-MS analysis on a polar column. nih.gov A similar approach, potentially with a derivatization step, would be applicable to this compound.

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used analytical technique for monitoring the progress of chemical reactions. chemistryhall.comlibretexts.org Its utility lies in its ability to quickly separate components of a reaction mixture, allowing for the qualitative assessment of the consumption of starting materials and the formation of products. chemistryhall.com

In the context of synthesizing this compound, TLC is an indispensable tool. A typical synthesis might involve the reaction of a malonate derivative with 3-(benzyloxy)propyl bromide followed by reduction. TLC can be used to track the disappearance of the starting materials and the appearance of the diol product.

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umich.edu Alongside the reaction mixture, reference spots of the starting materials are also applied. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixtures move up the plate at different rates depending on their polarity and affinity for the adsorbent. libretexts.org

Solvent System and Visualization: The choice of solvent system is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically employed. The ratio is optimized to achieve a retention factor (Rf) for the product between 0.2 and 0.8. chemistryhall.com

Since the diol and its precursors may not be colored, visualization of the separated spots is necessary. The most common non-destructive method is using a UV lamp, as the benzyl group in the molecule will absorb UV light (typically at 254 nm), appearing as a dark spot on a fluorescent background. libretexts.org For compounds that are not UV-active or for better visualization, destructive methods involving chemical stains can be used. A potassium permanganate (B83412) (KMnO4) stain is particularly effective for diols, as it reacts with the hydroxyl groups to produce yellow-brown spots on a purple background. fiu.edu Another general-purpose stain is p-anisaldehyde, which reacts with many functional groups upon heating to produce colored spots. fiu.edu

Hypothetical TLC Monitoring Data: The progress of a hypothetical reaction to form this compound can be monitored as shown in the table below.

| Time Point | Starting Material (SM) Spot | Product Spot | Rf (Product) | Observations |

| t = 0 hr | Present | Absent | - | Only the starting material spot is visible. |

| t = 2 hr | Present | Present (faint) | 0.35 | A new spot corresponding to the product appears. |

| t = 4 hr | Present (faint) | Present (intense) | 0.35 | The product spot has intensified, and the SM spot has faded. |

| t = 6 hr | Absent | Present (intense) | 0.35 | The starting material has been completely consumed. |

| Eluent System: 30% Ethyl Acetate in Hexane. Visualization: UV (254 nm) and KMnO4 stain. |

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Determination

As this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial in many applications. Various analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.com

Method Development: Developing a chiral HPLC method involves screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. For diols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often successful. nih.govscience.gov These columns can be used in normal-phase (using hexane/alcohol mixtures) or reversed-phase (using water/acetonitrile/methanol mixtures) modes. chromatographyonline.com

For this compound, a screening process would likely start with columns like Chiralpak IA or Chiralpak AD-H under normal phase conditions. The mobile phase would typically consist of a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. The ratio of hexane to alcohol is adjusted to optimize the retention and resolution of the enantiomers. The addition of a small amount of an acidic or basic additive may be necessary for acidic or basic analytes, but is generally not required for neutral diols. chromatographyonline.com

Hypothetical Chiral HPLC Data: The following table presents hypothetical data for the chiral separation of the enantiomers of this compound.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | > 2.0 |

NMR-Based Methods Utilizing Chiral Shift Reagents or Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra. nih.gov This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). unipi.it

Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. acs.org This results in a different magnetic environment for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum. For diols, chiral boronic acids have been shown to be effective CSAs. rsc.orgrsc.org

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric derivatives. nih.gov A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The alcohol is reacted with both (R)- and (S)-MTPA chloride to form the corresponding Mosher esters. umn.edu The analysis of the chemical shift differences (ΔδRS = δR - δS) of the protons in the resulting diastereomeric esters allows for the determination of the absolute configuration and enantiomeric excess. nih.gov For 1,3-diols, both hydroxyl groups can be derivatized to form di-MTPA esters. nih.gov

Hypothetical 1H-NMR Data using a Chiral Derivatizing Agent: The table below shows hypothetical chemical shift data for the diastereomeric Mosher esters of this compound. The integration of the distinct signals allows for the calculation of the enantiomeric excess.

| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (R-S) (ppm) |

| -OCH2-Ph | 4.55 | 4.58 | -0.03 |

| -CH2-O-Bn | 3.52 | 3.50 | +0.02 |

| -CH2-O-MTPA | 4.30 | 4.25 | +0.05 |

| -CH- | 2.15 | 2.10 | +0.05 |

Optical Rotation Measurements and Their Interpretation

Optical rotation is a physical property of chiral substances, referring to their ability to rotate the plane of plane-polarized light. wikipedia.org The measurement is performed using a polarimeter. The magnitude and direction of the rotation are characteristic of the compound, the solvent, the concentration, the path length, and the wavelength of the light used. alfa-chemistry.com

Specific Rotation: To obtain a standardized value, the specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL. chemistrysteps.com

Interpretation and Enantiomeric Excess (ee): Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A racemic mixture (50:50 of both enantiomers) is optically inactive. If one enantiomer is present in excess, the mixture will be optically active. The enantiomeric excess (ee) can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer: ee (%) = ([α]observed / [α]max) × 100 where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. youtube.com

Hypothetical Optical Rotation Data:

| Parameter | Value |

| Wavelength | Sodium D-line (589 nm) |

| Temperature | 20 °C |

| Solvent | Chloroform |

| Specific Rotation of pure (R)-enantiomer ([α]max) | +25.0° |

| Observed Rotation of a sample (α) | +5.0° |

| Concentration (c) | 1.0 g/100 mL (0.01 g/mL) |

| Path Length (l) | 1.0 dm |

| Calculated [α]observed | +50.0° |

| Calculated Enantiomeric Excess (ee) | Not directly calculable without a valid [α]max reference. Assuming a hypothetical [α]max of +25.0°, the observed specific rotation would need to be calculated first: [α]observed = +5.0 / (1.0 * 0.01) = +500°, which is unrealistic. A more realistic scenario: if the observed rotation was +0.125°, then [α]observed = +0.125 / (1.0 * 0.01) = +12.5°. The ee would be (+12.5° / +25.0°) * 100 = 50% ee. |

Computational and Theoretical Investigations of 2 3 Benzyloxy Propyl Propane 1,3 Diol and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the electronic structure and preferred three-dimensional arrangements (conformations) of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed energetic and geometric information.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it ideal for studying medium-sized molecules. uobaghdad.edu.iq DFT calculations are employed to determine the ground-state properties of 2-(3-(benzyloxy)propyl)propane-1,3-diol by modeling the electron density.

Detailed DFT studies, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be used to optimize the molecular geometry. nih.goviucr.org This process finds the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved. For this compound, key parameters would include the C-O-C ether linkage, the orientation of the benzyl (B1604629) group, and the conformation of the propanediol (B1597323) backbone. nih.gov

From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.goviucr.org A smaller gap suggests the molecule is more likely to be reactive. In benzyloxy-containing compounds, the electron density in the HOMO is often concentrated on the aromatic ring, while the LUMO may be distributed across other parts of the molecule. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular charge transfer and the stabilization energy associated with electron delocalization. benthamdirect.commdpi.com

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table is illustrative, based on typical results for similar benzyloxy and propanediol compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -655.xxxx | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (eV) | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 6.3 eV | Indicator of chemical reactivity and electronic transitions. nih.goviucr.org |

| Dipole Moment (Debye) | 2.5 D | Measure of the molecule's overall polarity. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, particularly those involving electron correlation, though at a significantly greater computational cost. rsc.orgcecam.org

For this compound, ab initio calculations would be used to refine the geometries and energies obtained from DFT. mdpi.com For example, while DFT is excellent for ground-state geometries, MP2 or CCSD(T) methods can provide more accurate interaction energies, which are crucial for studying intermolecular forces and reaction barriers. rsc.org These high-accuracy calculations serve as a benchmark to validate the results from more computationally efficient methods like DFT. cecam.org Given the size of the molecule, applying these methods would likely involve a hybrid approach, where the geometry is optimized at a less expensive level of theory (like DFT) and then a single-point energy calculation is performed at a higher level of theory. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Due to its numerous rotatable single bonds, this compound can exist in a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of the molecule over time. d-nb.infonih.gov

In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic solution conditions. mdpi.com The forces on each atom are calculated using a force field (a set of empirical energy functions), and Newton's equations of motion are solved to predict the trajectory of the atoms over a period of nanoseconds or longer. d-nb.info

This process allows for extensive sampling of the potential energy surface, revealing the most stable and frequently occurring conformations. nih.gov For this compound, MD simulations would identify the preferential orientations of the benzyl group relative to the alkyl chain and the various gauche and anti conformations of the diol backbone. mdpi.com Analysis of these trajectories can provide the relative populations and average lifetimes of different conformers. mdpi.com Furthermore, MD simulations are crucial for studying intermolecular interactions, such as the hydrogen bonding network formed between the diol's hydroxyl groups and surrounding water molecules, which significantly influences the molecule's solubility and behavior in solution. kcl.ac.ukkcl.ac.uk

Table 2: Illustrative Conformational Analysis of the Propanediol Backbone from MD Simulations This table illustrates potential results based on studies of 1,3-propanediol (B51772), showing how dihedral angles define conformations. mdpi.com

| Dihedral Angle (C-C-C-O) | Conformation | Estimated Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| ~180° (anti/trans) | Extended (TT family) | ~75% | ~110 ps |

| ~60° (gauche) | Bent (TG family) | ~20% | ~25 ps |

| ~-60° (gauche') | Bent (GG' family) | ~5% | ~12 ps |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them. researchgate.net

A primary reaction of interest for this compound is the cleavage of the benzyl ether bond, a common deprotection step in organic synthesis. longdom.org Computational methods can be used to construct a detailed energy profile for this reaction. mdpi.com This involves identifying the structures of the reactants, products, any intermediates, and the transition states (TS) that lie on the reaction pathway.

Many reactions are facilitated by catalysts that lower the activation energy and are regenerated at the end of the reaction. Computational studies are essential for elucidating the intricate steps of a catalytic cycle. nih.gov For this compound, a relevant catalytic reaction is the acid-catalyzed intramolecular cyclization (cyclodehydration) to form a cyclic ether. wikipedia.orgresearchgate.net

Theoretical modeling of this process would involve:

Substrate-Catalyst Binding: Simulating the initial interaction, such as the protonation of one of the hydroxyl groups by an acid catalyst. researchgate.net

Key Reaction Steps: Calculating the energy barriers for the subsequent steps, including the intramolecular nucleophilic attack by the second hydroxyl group and the final dehydration step to release water and the cyclic product.

Catalyst Regeneration: Confirming that the catalyst is returned to its original state, allowing it to participate in another cycle.

These investigations provide a molecular-level understanding of how the catalyst interacts with the substrate at each stage, guiding the design of more efficient catalysts. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached by analyzing its constituent structural motifs: the propane-1,3-diol backbone, the propyl chain, and the benzyloxy group. Computational methods, particularly Density Functional Theory (DFT), have been successfully employed to predict NMR spectra for related alkane-1,3-diols. nih.gov These studies often utilize the Gauge-Including Atomic Orbital (GIAO) method to calculate chemical shifts. nih.gov

By combining the known chemical shifts of propane-1,3-diol derivatives and the influence of the benzyloxypropyl substituent, a predicted spectrum can be estimated. Experimental data for the closely related compound, 2-Benzyloxy-1,3-propanediol (B125460), provides a valuable reference for the chemical shifts associated with the benzyl and adjacent methine and methylene (B1212753) groups. nih.gov

Predicted ¹H NMR Data:

The expected proton NMR chemical shifts are influenced by the electronegativity of the oxygen atoms and the anisotropic effect of the benzene (B151609) ring. The protons of the aromatic ring are expected to appear in the typical downfield region. The benzylic protons will be shifted downfield due to the adjacent oxygen atom. The protons of the diol and propyl chain will have more shielded chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.25-7.40 | m |

| -OCH₂-Ph | ~4.5 | s |

| -CH(CH₂OH)₂ | ~2.0-2.2 | m |

| -CH₂OH | ~3.6-3.8 | d |

| -CH₂-CH₂-O- | ~3.5 | t |

| -CH₂-CH₂-CH- | ~1.7-1.9 | m |

| -OH | Variable | br s |

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum is predicted based on the expected electronic environments of the carbon atoms. The aromatic carbons will resonate in the 127-138 ppm range. The carbons attached to oxygen atoms will be deshielded and appear further downfield compared to the other aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-C (quaternary) | ~138 |

| Ar-C | ~127-129 |

| -OCH₂-Ph | ~73 |

| -CH₂-O- | ~70 |

| -CH₂OH | ~65 |

| -CH(CH₂OH)₂ | ~45 |

| -CH₂-CH₂-CH- | ~30 |

| -CH₂-CH₂-O- | ~28 |

Predicted Vibrational Frequencies (IR Spectroscopy)

The infrared spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups. The presence of hydroxyl (-OH), ether (C-O), and aromatic (C=C-H) groups will give rise to distinct peaks. The prediction of these frequencies is based on well-established correlation tables for IR spectroscopy. vscht.cz

Predicted IR Absorption Bands:

The most prominent features are expected to be the broad O-H stretching band from the diol groups, the C-H stretching bands for both aromatic and aliphatic protons, and the C-O stretching bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3200-3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretch (Ether and Alcohol) | 1050-1150 | Strong |

| O-H Bend | 1330-1440 | Medium |

| C-H Bend (Aromatic) | 690-900 | Strong |

It is important to note that these predicted values are estimations. Experimental determination or a dedicated computational study employing methods like DFT with an appropriate basis set would be necessary to obtain precise spectroscopic parameters for this compound.

Emerging Research Directions and Unexplored Avenues for 2 3 Benzyloxy Propyl Propane 1,3 Diol

Development of Sustainable and Green Chemistry Routes for Synthesis

The future synthesis of 2-(3-(Benzyloxy)propyl)propane-1,3-diol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. Traditional diol synthesis often involves petroleum-based feedstocks and harsh reaction conditions. nih.govnih.gov Emerging research focuses on creating pathways that are more efficient, use renewable resources, and minimize waste.

Potential Green Synthetic Strategies:

Bio-based Feedstocks: A key goal is to move away from petrochemical sources. Research into the microbial production of diols like 1,3-propanediol (B51772) from renewable carbohydrates is a significant achievement in industrial biotechnology. nih.gov A plausible green route could involve the biological production of a precursor molecule, which is then chemically modified to yield this compound. For instance, biosynthetic pathways could be engineered in microorganisms to produce structurally diverse diols from amino acid metabolism. nih.gov

Catalytic Innovations: The use of environmentally benign catalysts is central to green synthesis. This includes biocatalysts, such as enzymes, which operate under mild conditions with high specificity. nih.gov For example, the lipase-catalyzed acylation of similar prochiral diols has been demonstrated. researchgate.net Another approach involves using heterogeneous catalysts that can be easily recovered and reused, simplifying purification and reducing waste. nih.gov Research has also shown the utility of natural, biodegradable catalysts like lemon juice, combined with renewable energy sources like solar radiation, for organic synthesis. nih.gov

Alternative Solvents and Reaction Conditions: Shifting from volatile organic solvents to greener alternatives like water, or solvent-free conditions, is a priority. nih.govacs.org Iodine-catalyzed dioxygenation of alkenes in water has been shown to be an efficient and sustainable method for constructing vicinal diols. organic-chemistry.org Similarly, electrochemical strategies using water as a hydroxyl source offer a sustainable pathway for diol synthesis. organic-chemistry.org

| Green Chemistry Approach | Potential Application to Target Compound Synthesis | Key Benefits | Reference |

| Renewable Feedstocks | Engineering microbial pathways to produce a 2-substituted propane-1,3-diol precursor. | Reduces reliance on fossil fuels, lower carbon footprint. | nih.gov |

| Biocatalysis | Using enzymes (e.g., lipases, hydroxylases) for stereoselective steps or functional group transformations. | High selectivity, mild reaction conditions, reduced byproducts. | nih.govresearchgate.net |

| Greener Solvents | Utilizing water or solvent-free reaction conditions for key synthetic steps. | Non-toxic, abundant, improved safety, simplified workup. | nih.govorganic-chemistry.org |

| Electrochemical Synthesis | Employing electrochemical methods for hydroxylation steps. | Avoids harsh chemical oxidants, uses electricity as a clean reagent. | organic-chemistry.org |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, presents a transformative approach for the synthesis of fine chemicals like this compound. polimi.it This technology offers enhanced control, safety, and scalability, making it ideal for both laboratory-scale discovery and industrial-scale manufacturing. polimi.itrsc.orgmonash.edu

The synthesis of complex molecules often involves multiple steps, and flow chemistry allows for the "telescoping" of these steps, integrating reaction and purification into a single, automated cascade. polimi.it This minimizes manual handling, reduces waste, and can significantly shorten production times. For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process.

Advantages of Flow Chemistry for Diol Synthesis:

Enhanced Safety: Many chemical reactions are exothermic or involve hazardous intermediates. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior temperature control and minimize the amount of hazardous material present at any given moment. rsc.org

Process Intensification: Reactions can often be performed at higher temperatures and pressures than possible in batch reactors, dramatically accelerating reaction rates. polimi.itrsc.org

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system often leads to higher yields and selectivities, reducing the formation of byproducts. polimi.it

Scalability: Scaling up a reaction from the lab to production is more straightforward in flow chemistry. Instead of redesigning large reactors, the system can be run for longer periods or parallelized to increase output. rsc.org

The application of flow chemistry has been successfully demonstrated for various polymerization reactions and the synthesis of complex pharmaceutical ingredients, including those involving polyol functional groups. monash.eduacs.orgresearch.csiro.au

Exploration of Novel Bio-conjugation Strategies and Chemical Biology Applications

The structure of this compound, with its two primary hydroxyl groups, makes it an attractive scaffold for bioconjugation. Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, creating complex hybrids with new functionalities. biosyn.com

The two hydroxyl (-OH) groups on the diol can serve as handles for chemical modification. For example, they can be oxidized to form aldehydes, which are reactive functional groups for conjugation with molecules containing amines or hydrazides. biosyn.comyoutube.com Specifically, 1,2-diols can be oxidized to aldehydes using sodium periodate, and while this target is a 1,3-diol, similar oxidative strategies or selective protection/activation could be employed. biosyn.com The hydroxyl groups can also be activated to form ester or ether linkages, allowing the attachment of drugs, probes, or targeting moieties.

Potential Bioconjugation Applications:

Drug Delivery: The diol could be conjugated to a therapeutic agent on one end and a targeting ligand (like a peptide or antibody) on the other, creating a targeted drug delivery system.

Linker Chemistry: The benzyloxypropyl side chain provides steric bulk and a defined length, making the molecule a candidate for use as a chemical linker in more complex constructs, such as Antibody-Drug Conjugates (ADCs). The stability of the ether bonds would be advantageous for maintaining structural integrity in biological environments.

Probes for Chemical Biology: By attaching a fluorescent dye or other reporter molecule, derivatives of this diol could be used as probes to study biological systems. The specific chemical properties imparted by the benzyloxypropyl group could influence cellular uptake and localization.

The development of novel bioconjugation reagents that can irreversibly bridge molecules is an active area of research, and diol-based structures offer a versatile platform for designing such reagents. nih.gov

Advanced Materials Science Applications Beyond Basic Chemical Building Blocks

Diols are fundamental monomers in the synthesis of important polymers like polyesters and polyurethanes. researchgate.netwikipedia.org The compound this compound is particularly interesting as a functional monomer. The presence of the benzyloxypropyl side chain is expected to significantly influence the properties of any resulting polymer.

Potential Polymer Applications:

Functional Polyesters and Polyurethanes: When used as a monomer in polycondensation reactions with diacids or diisocyanates, the benzyloxypropyl group would become a pendant side chain on the polymer backbone. nih.govresearchgate.net This side chain could introduce several desirable properties:

Tunable Thermal Properties: The bulky side group could disrupt polymer chain packing, leading to amorphous materials with lower glass transition temperatures compared to polymers made from simpler diols. nih.gov

Improved Solubility: The side chains might enhance the solubility of the resulting polymers in common organic solvents, facilitating processing.

Functional Handles: The benzyl (B1604629) group can be removed through hydrogenolysis, revealing a primary alcohol. This post-polymerization modification would yield a polymer with pendant hydroxyl groups, which could be used for further functionalization, cross-linking, or to alter surface properties like hydrophilicity. researchgate.net

Research into novel diols for creating self-healing or fluorescent polyurethane elastomers demonstrates the value of incorporating specific functional units into the monomer structure. rsc.org Similarly, lignin-derived diols are being explored to create bio-based polymers with enhanced thermal stability. nih.gov this compound fits within this paradigm of creating advanced polymers through the rational design of functional monomers.

| Polymer Type | Potential Property Modification | Rationale | Reference |

| Polyesters | Increased amorphous character, potential for post-polymerization functionalization. | Bulky side chain disrupts crystallinity; debenzylation reveals reactive -OH groups. | nih.govresearchgate.net |

| Polyurethanes | Tailorable mechanical properties (e.g., elastomers), enhanced thermal stability. | Side chain can influence hard/soft segment interactions and overall polymer stability. | rsc.orgresearchgate.net |

| Specialty Resins | Use in coatings and adhesives with specific performance characteristics. | The structure can be tailored to control adhesion, flexibility, and chemical resistance. | nih.govijrpc.com |

In-depth Studies on Stereochemical Control and Derivatization in Complex Environments

The selective functionalization of molecules with multiple, similar reactive sites—like the two hydroxyl groups in a diol—is a significant challenge in organic synthesis. rsc.org For this compound, the C2 carbon is prochiral, meaning that differentiating between the two hydroxyl groups would lead to chiral, non-superimposable products.

Unexplored Research Avenues:

Asymmetric Desymmetrization: A key area for exploration is the development of catalytic methods to selectively react with only one of the two hydroxyl groups. This "desymmetrization" would provide access to enantiomerically pure derivatives, which is crucial in pharmaceutical and biological applications. Organocatalysis, using small organic molecules to catalyze reactions, has shown great promise for the regioselective functionalization of diols. rsc.org Peptide-based catalysts, for example, can use non-covalent interactions to distinguish between similar hydroxyl groups. rsc.org

Stereoselective Synthesis: Rather than desymmetrizing the final diol, another approach is to build the molecule from chiral precursors in a stereocontrolled manner. Methods for the stereoselective synthesis of 2-substituted-1,3-diols are known, often involving aldol-reduction sequences or catalytic allylic alcohol transposition. researchgate.netrsc.org Applying these advanced strategies to construct enantiomerically pure (R)- or (S)-2-(3-(Benzyloxy)propyl)propane-1,3-diol would be a significant synthetic achievement.

Derivatization in Complex Environments: Studying the reactivity of this diol within complex mixtures or biological media is another frontier. The benzyl ether provides a relatively stable protecting group, allowing the two hydroxyls to be manipulated. Conversely, the selective cleavage of the benzyl ether in the presence of other functional groups would open up further avenues for derivatization. Understanding how to control these transformations selectively is essential for its application in fields like medicinal chemistry and materials science. beilstein-journals.orgnveo.org

Q & A

Q. What are the key differences in reactivity between this compound and its structural analogs lacking the benzyloxy moiety?

- The benzyloxy group increases steric hindrance and electron density at adjacent carbons, altering nucleophilic substitution rates. For example, analogs without this group show faster acetylation kinetics but lower thermal stability in mesophase applications . Comparative studies using kinetic profiling (e.g., Arrhenius plots) are recommended.

Q. Methodological Notes

- Data Triangulation : Cross-validate synthesis yields and purity using multiple techniques (e.g., NMR + HPLC) to address discrepancies .

- Contradiction Handling : If mesophase behavior conflicts with theoretical predictions, re-evaluate solvent purity or annealing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.